3-Chloro-3-(4-fluorophenyl)acrylonitrile
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Overview
Description
3-Chloro-3-(4-fluorophenyl)acrylonitrile is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activity : Derivatives of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, such as thiazolidin-4-one derivatives, have been synthesized and evaluated for their antioxidant activities (El Nezhawy et al., 2009).
Crystal Structure Analysis : The compound's crystal structure has been studied for a deeper understanding of its chemical properties and potential applications in organic chemistry and medicinal research (Naveen et al., 2006).
Optical and Spectroscopic Characterisation : Various substituted 3-phenyl-2-arylacrylonitriles, including derivatives of this compound, have been synthesized and characterized for their optical and spectroscopic properties, indicating potential applications in material science (Percino et al., 2011).
Fungicidal Activity : Certain derivatives have shown promising fungicidal activity, especially against Colletotrichum gossypii (De-long, 2010).
Anticancer Potential : Novel derivatives bearing halogens, like fluorine, have exhibited significant antiproliferative activity against various human cancer cell lines, indicating their potential as selective anticancer agents (Li et al., 2018).
Intermediate for Anticancer Drugs : this compound derivatives have been synthesized as intermediates for biologically active anticancer drugs (Zhang et al., 2019).
Copolymerization : Acrylonitrile, including derivatives such as this compound, has been copolymerized with other compounds to study the impact on properties like solubility and intrinsic viscosity (Bajaj & Padmanaban, 1983).
Mechanofluorochromism and Aggregation-Induced Emission : Phenothiazinyl fluorophenyl acrylonitrile derivatives, including those with this compound, exhibit mechanofluorochromic and aggregation-induced emission properties, making them useful in material science applications (Ma et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-3-(4-fluorophenyl)acrylonitrile are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
As a unique chemical, it may interact with various biochemical pathways, but specific details are currently unavailable .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable .
Biochemical Analysis
Biochemical Properties
3-Chloro-3-(4-fluorophenyl)acrylonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can lead to enzyme inhibition or activation, affecting the overall biochemical pathways. For instance, it may bind to specific enzymes, altering their activity and thus influencing metabolic processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can alter the production of specific proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and subsequent alterations in cellular function. The precise molecular interactions and pathways affected by this compound are crucial for understanding its overall biochemical impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells. Understanding the metabolic pathways affected by this compound is essential for comprehending its biochemical impact .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its overall activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and its ability to reach target sites within the cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical role .
Properties
IUPAC Name |
(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJZLGBSSYBYSY-UITAMQMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C#N)/Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126417-76-3 |
Source
|
Record name | 126417-76-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.